REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14](OC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[C:4]([N+:18]([O-])=O)[CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[NH:18][C:14](=[O:15])[C:8]3([CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[C:5]2=[CH:6][CH:7]=1
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Name
|
|
Quantity
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6.67 g
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Type
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reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CCOCC1)C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.42 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
97 mL
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Type
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solvent
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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CUSTOM
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Details
|
After purification 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-2-one
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Type
|
CUSTOM
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Details
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was obtained as an orange solid
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(=C1)NC(C21CCOCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |